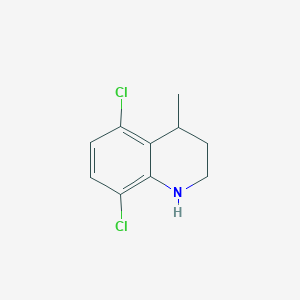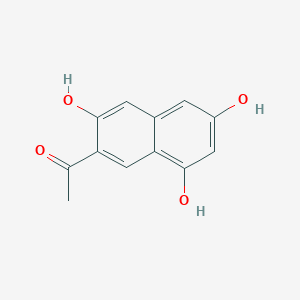
Trimethylsilyl dipropan-2-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl diisopropylcarbamate is an organic compound characterized by the presence of a trimethylsilyl group and a diisopropylcarbamate moiety. This compound is known for its utility in organic synthesis, particularly as a protecting group for amines and alcohols. It is a colorless liquid with a distinct odor and is soluble in various organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trimethylsilyl diisopropylcarbamate is typically synthesized through the reaction of trimethylsilyl chloride with diisopropylcarbamate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows: [ \text{(CH}_3\text{)}_3\text{SiCl} + \text{(i-Pr}_2\text{NCO}_2\text{H)} \rightarrow \text{(CH}_3\text{)}_3\text{SiNCO}_2\text{(i-Pr}_2\text{)} + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of trimethylsilyl diisopropylcarbamate involves similar reaction conditions but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification steps such as distillation to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions: Trimethylsilyl diisopropylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the trimethylsilyl group.
Hydrolysis: In the presence of water or aqueous acids, it hydrolyzes to form diisopropylcarbamate and trimethylsilanol.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, which can displace the trimethylsilyl group.
Acids and Bases: Used to catalyze hydrolysis or other substitution reactions.
Major Products:
Diisopropylcarbamate: Formed through hydrolysis.
Trimethylsilanol: Another product of hydrolysis.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl diisopropylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines and alcohols during multi-step organic synthesis.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential in drug delivery systems due to its ability to protect functional groups.
Industry: Utilized in the production of high-purity chemicals and materials, including polymers and resins.
Wirkmechanismus
The primary mechanism by which trimethylsilyl diisopropylcarbamate exerts its effects is through the formation of a stable protective layer over reactive functional groups. This prevents unwanted side reactions during synthesis. The trimethylsilyl group can be selectively removed under mild conditions, revealing the protected functional group for further reactions.
Vergleich Mit ähnlichen Verbindungen
Trimethylsilyl Chloride: Used for similar protective purposes but is more reactive.
Trimethylsilyl Cyanide: Utilized in nucleophilic addition reactions.
Trimethylsilyl Azide: Employed in azide-alkyne cycloaddition reactions.
Uniqueness: Trimethylsilyl diisopropylcarbamate is unique due to its dual functionality, providing both protection and the ability to be easily removed under mild conditions. This makes it particularly valuable in complex organic syntheses where selective protection and deprotection are crucial.
Eigenschaften
CAS-Nummer |
89029-15-2 |
|---|---|
Molekularformel |
C10H23NO2Si |
Molekulargewicht |
217.38 g/mol |
IUPAC-Name |
trimethylsilyl N,N-di(propan-2-yl)carbamate |
InChI |
InChI=1S/C10H23NO2Si/c1-8(2)11(9(3)4)10(12)13-14(5,6)7/h8-9H,1-7H3 |
InChI-Schlüssel |
BCUBHFONIAZMGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)C(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4E)-4-[(2-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B11885749.png)





![4-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione](/img/structure/B11885772.png)
![N-[(Trimethylsilyl)methyl]benzenecarbothioamide](/img/structure/B11885775.png)



